2-Bromobenzyl-(3-methylphenyl)ether
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Overview
Description
2-Bromobenzyl-(3-methylphenyl)ether is an organic compound with the molecular formula C14H13BrO It consists of a bromobenzyl group attached to a 3-methylphenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl-(3-methylphenyl)ether typically involves the reaction of 2-bromobenzyl chloride with 3-methylphenol in the presence of a base. A common method includes the use of potassium carbonate (K2CO3) as the base and dimethylformamide (DMF) as the solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ether linkage in the compound can be susceptible to oxidation under strong oxidative conditions, leading to the formation of corresponding phenolic compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of substituted benzyl ethers.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of benzyl ethers without the bromine atom.
Scientific Research Applications
2-Bromobenzyl-(3-methylphenyl)ether has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Used in studies involving the modification of biomolecules for probing biological pathways.
Mechanism of Action
The mechanism by which 2-Bromobenzyl-(3-methylphenyl)ether exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the ether linkage can be cleaved, leading to the formation of phenolic compounds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Bromobenzyl-(4-methylphenyl)ether: Similar structure but with the methyl group in the para position.
2-Bromobenzyl-(2-methylphenyl)ether: Similar structure but with the methyl group in the ortho position.
2-Chlorobenzyl-(3-methylphenyl)ether: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromobenzyl-(3-methylphenyl)ether is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-bromo-2-[(3-methylphenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLFVXUMVVQPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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